molecular formula C11H15NO3 B13521904 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one

2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one

Cat. No.: B13521904
M. Wt: 209.24 g/mol
InChI Key: VSMILISQVUOHED-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylpropanone, characterized by the presence of amino and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2,5-dimethoxyphenyl-2-nitropropane. Finally, the nitro group is reduced to an amino group using catalytic hydrogenation or other reducing agents like iron and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The methoxy groups and amino group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride: The hydrochloride salt form of the compound.

    1-(2,5-Dimethoxyphenyl)-2-nitropropene: An intermediate in the synthesis of the target compound.

Uniqueness

2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMILISQVUOHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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